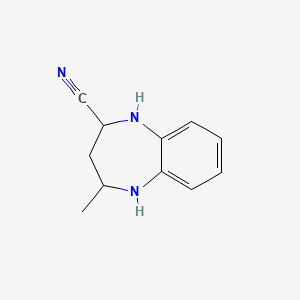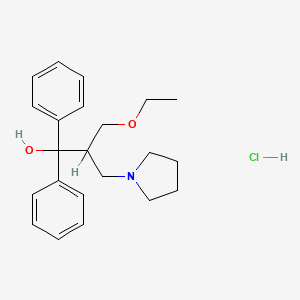
Butethal sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butethal sodium, also known as butobarbital sodium, is a sedative and hypnotic drug primarily used for the treatment of severe intractable insomnia. It belongs to the barbiturate class of drugs and acts on receptors in the brain, specifically the gamma-aminobutyric acid (GABA) receptors, causing the release of the chemical GABA. This chemical inhibits certain areas of the brain, resulting in sleepiness .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butethal sodium is synthesized through a series of chemical reactions involving the condensation of urea with diethyl malonate, followed by alkylation and cyclization. The reaction conditions typically involve the use of strong bases such as sodium ethoxide and high temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The synthesized compound is then purified through recrystallization and other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Butethal sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted barbiturates
Applications De Recherche Scientifique
Butethal sodium has several scientific research applications, including:
Chemistry: Used as a model compound in the study of barbiturate chemistry and reaction mechanisms.
Biology: Employed in research on the effects of barbiturates on the central nervous system.
Medicine: Investigated for its potential use in treating various neurological disorders.
Industry: Utilized in the development of new sedative and hypnotic drugs.
Mécanisme D'action
Butethal sodium exerts its effects by binding to a distinct site associated with a chloride ion channel at the GABA A receptor. This binding increases the duration of time for which the chloride ion channel remains open, thereby prolonging the inhibitory effect of GABA in the thalamus. This results in a marked decrease in neuronal activity, leading to sedation and hypnosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenobarbital
- Secobarbital
- Pentobarbital
- Amobarbital
Comparison
Butethal sodium is unique among barbiturates due to its intermediate duration of action, which makes it suitable for treating severe insomnia without causing prolonged sedation. Compared to phenobarbital, which has a longer duration of action, this compound is less likely to cause residual drowsiness. Secobarbital and pentobarbital have shorter durations of action but higher potential for abuse and dependence .
Propriétés
Numéro CAS |
35763-44-1 |
|---|---|
Formule moléculaire |
C10H15N2NaO3 |
Poids moléculaire |
234.23 g/mol |
Nom IUPAC |
sodium;5-butyl-5-ethyl-4,6-dioxo-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C10H16N2O3.Na/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14;/h3-6H2,1-2H3,(H2,11,12,13,14,15);/q;+1/p-1 |
Clé InChI |
QTNNCMYRNIXYPH-UHFFFAOYSA-M |
SMILES canonique |
CCCCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+] |
Numéros CAS associés |
77-28-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)


![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)



